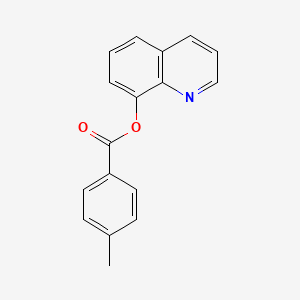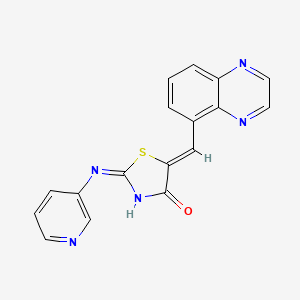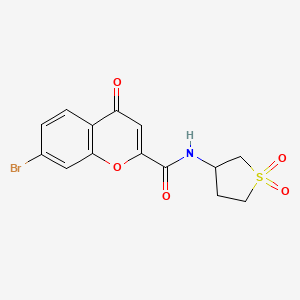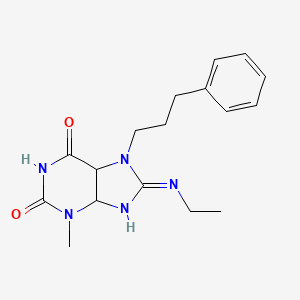![molecular formula C17H15FN2O3 B15108662 1-(2-Fluorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B15108662.png)
1-(2-Fluorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine-2,5-diones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione typically involves the reaction of 2-fluoroaniline with 3-methoxyaniline in the presence of a suitable catalyst. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or dichloromethane.
Catalyst: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide.
Temperature: The reaction may be carried out at elevated temperatures ranging from 50°C to 150°C.
Time: Reaction times can vary from a few hours to several days.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include:
Reactor Design: Use of specialized reactors to control temperature and pressure.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Safety: Implementation of safety protocols to handle hazardous reagents and by-products.
化学反应分析
Types of Reactions
1-(2-Fluorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions with halogens, alkyl groups, or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or basic medium.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogenation with chlorine or bromine, alkylation with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-Fluorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 1-(2-Fluorophenyl)-3-[(4-methoxyphenyl)amino]azolidine-2,5-dione
- 1-(2-Fluorophenyl)-3-[(3-chlorophenyl)amino]azolidine-2,5-dione
- 1-(2-Fluorophenyl)-3-[(3-methoxyphenyl)amino]pyrrolidine-2,5-dione
Uniqueness
1-(2-Fluorophenyl)-3-[(3-methoxyphenyl)amino]azolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups. These structural features may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C17H15FN2O3 |
|---|---|
分子量 |
314.31 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)-3-(3-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15FN2O3/c1-23-12-6-4-5-11(9-12)19-14-10-16(21)20(17(14)22)15-8-3-2-7-13(15)18/h2-9,14,19H,10H2,1H3 |
InChI 键 |
KQGZSGQHICKLDM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Diethyl[(4-pentyloxynaphthyl)sulfonyl]amine](/img/structure/B15108588.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-methylpropanamide](/img/structure/B15108590.png)

![Methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B15108600.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15108605.png)

![5-{[(2Z)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B15108627.png)
![2-(4-fluorobenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15108628.png)
![[1,4'-Bipiperidine]-1',4'-dicarboxamide, N1'-[3-(methylthio)phenyl]-](/img/structure/B15108644.png)
![N-(4-bromophenyl)(3-oxobenzo[f]chromen-2-yl)carboxamide](/img/structure/B15108646.png)
![Ethyl 2-{[3-(2-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-2-phenylacetate](/img/structure/B15108652.png)

